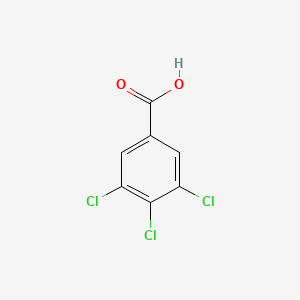
3,4,5-Trichlorobenzoic acid
Vue d'ensemble
Description
3,4,5-Trichlorobenzoic acid is a chlorinated derivative of benzoic acid where three chlorine atoms are substituted at the 3rd, 4th, and 5th positions of the aromatic ring. This compound is of interest due to its potential applications in various chemical syntheses and its role in the formation of metal-organic frameworks.
Synthesis Analysis
The synthesis of chlorinated benzoic acids can be complex, involving multiple steps and specific conditions to achieve the desired substitution pattern. For instance, the synthesis of 2,4-difluoro-3,5-dichlorobenzoic acid, a related compound, involves a sequence of nitration, selective reduction, diazotisation, and chlorination to achieve the final product . Although not directly about 3,4,5-trichlorobenzoic acid, this process highlights the typical synthetic routes that might be adapted for its synthesis. Similarly, the synthesis of 3,4,5-trichloropicolinic acid from 4-chloro-pyridin-2-amine through chlorination, diazotization-bromination, cyanogenation, and acid hydrolysis suggests a multi-step approach that could be relevant for synthesizing 3,4,5-trichlorobenzoic acid .
Molecular Structure Analysis
The molecular structure of chlorinated benzoic acids is characterized by the presence of chlorine atoms attached to the aromatic ring, which can influence the overall geometry and electronic distribution of the molecule. In the case of 3,4,5-trichlorobenzoic acid, the three chlorine atoms would create a distinct electronic environment that could affect its reactivity and interactions with other molecules. The study of polymorphism in 1,3,5-triaroylbenzenes, although not directly related, provides insight into how chlorine substitutions can affect molecular conformation and intermolecular interactions .
Chemical Reactions Analysis
Chlorinated benzoic acids can participate in various chemical reactions, often serving as intermediates or catalysts. For example, tetrachlorobenzo[d][1,3,2]dioxaborol-2-ol, a compound with a similar degree of chlorination, has been shown to be an effective catalyst for the amide condensation of sterically demanding carboxylic acids . This suggests that 3,4,5-trichlorobenzoic acid could also have catalytic properties or serve as a reactive intermediate in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated benzoic acids are influenced by the presence and position of chlorine atoms. These properties include solubility, melting point, and reactivity, which are important for their practical applications. The study of polymorphism in 1,3,5-triaroylbenzenes provides an example of how structural variations can lead to different physical properties, such as melting points and solubility . Although not directly about 3,4,5-trichlorobenzoic acid, this research can provide a comparative basis for understanding how chlorine substitutions might affect the physical properties of chlorinated aromatic compounds.
Applications De Recherche Scientifique
Methods of Application
The distinct advantage of 3CBA over other commonly used AIL materials like MoO3 and PEDOT:PSS is the in situ self-assembly of 3CBA. This eliminates the need for separate solution processing, thermal evaporation, or thermal annealing, making the process more energy-efficient and streamlined .
Results or Outcomes
1. Organic Photovoltaics
Methods of Application
The distinct advantage of 3CBA over other commonly used AIL materials like MoO3 and PEDOT:PSS is the in situ self-assembly of 3CBA. This eliminates the need for separate solution processing, thermal evaporation, or thermal annealing, making the process more energy-efficient and streamlined .
Results or Outcomes
1. Organic Photovoltaics
Methods of Application
The distinct advantage of 3CBA over other commonly used AIL materials like MoO3 and PEDOT:PSS is the in situ self-assembly of 3CBA. This eliminates the need for separate solution processing, thermal evaporation, or thermal annealing, making the process more energy-efficient and streamlined .
Safety And Hazards
3,4,5-Trichlorobenzoic acid may form combustible dust concentrations in air. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and to use personal protective equipment .
Orientations Futures
3,4,5-Trichlorobenzoic acid has been used in the field of organic photovoltaics, contributing significantly to the high-throughput production of OPVs by streamlining the AIL processing . The in situ self-assembly of 3,4,5-Trichlorobenzoic acid eliminates the need for separate solution processing, thermal evaporation, or thermal annealing . This could potentially lead to more energy-efficient and streamlined processing in the future .
Propriétés
IUPAC Name |
3,4,5-trichlorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl3O2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICUICNRYLHKQGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3075333 | |
| Record name | 3,4,5-Trichlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3075333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-Trichlorobenzoic acid | |
CAS RN |
51-39-8 | |
| Record name | 3,4,5-Trichlorobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51-39-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 3,4,5-trichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051398 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 3,4,5-trichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,4,5-Trichlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3075333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1293482.png)











![3,6-Dioxabicyclo[3.1.0]hexane](/img/structure/B1293499.png)
